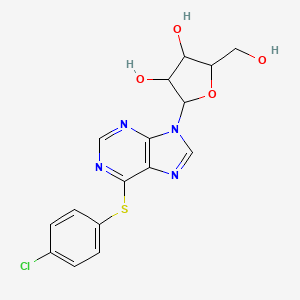

6-S-(4-Chlorophenyl)-6-thio-inosine

Description

Historical Context of Purine (B94841) Nucleoside Analogs in Biochemical Research

The journey of purine nucleoside analogs as significant players in biochemical research and medicine began in the mid-20th century. Pioneers like Gertrude Elion and George Hitchings revolutionized drug discovery by moving away from trial-and-error methods towards a rational design of molecules that could interfere with specific metabolic pathways. Their work on purine analogs led to the development of groundbreaking drugs such as 6-mercaptopurine (B1684380) (6-MP) and azathioprine (B366305), the latter being a prodrug of 6-MP. researchgate.net These compounds were designed to mimic natural purines like hypoxanthine (B114508) and guanine (B1146940), thereby inhibiting enzymes crucial for nucleic acid synthesis. nih.govnih.gov This targeted approach proved highly effective in cancer chemotherapy and immunosuppression, laying the groundwork for the development of a wide array of nucleoside analogs, including antiviral agents like acyclovir. caymanchem.com The success of these early purine analogs spurred further research into modifying the purine core and the ribose sugar, leading to the synthesis of countless derivatives with diverse biological activities.

Classification and Structural Features of Thioinosine Derivatives

Thioinosine derivatives can be broadly classified based on the substitution at the sulfur atom of the 6-thiopurine ring. The parent compound, 6-thioinosine, features a thiol (-SH) group at this position. nih.gov Further modifications can be made by attaching various chemical moieties to this sulfur atom, creating S-substituted derivatives.

These derivatives can be categorized as follows:

S-Alkyl derivatives: These compounds have an alkyl group attached to the sulfur atom.

S-Aryl derivatives: In this subclass, an aryl group (a phenyl ring or other aromatic system) is linked to the sulfur atom. 6-S-(4-Chlorophenyl)-6-thio-inosine falls into this category.

S-Nitrobenzyl derivatives: A well-known example is S-(4-Nitrobenzyl)-6-thioinosine (NBMPR), which is a potent inhibitor of equilibrative nucleoside transporters. caymanchem.comnih.gov

Thioethers with other functional groups: The substituent on the sulfur can contain various other functional groups, influencing the compound's properties.

The structural features of these derivatives, particularly the nature of the S-substituent, play a crucial role in determining their biological activity, including their ability to interact with specific enzymes or transporters.

Rationale for Investigating this compound

Exploring Structure-Activity Relationships (SAR): By systematically modifying the substituent at the 6-thio position, researchers can understand how different chemical groups influence the compound's biological effects. The introduction of a 4-chlorophenyl group introduces specific electronic and steric properties that can be compared with other S-aryl derivatives.

Developing Novel Therapeutic Agents: The core thioinosine scaffold is a known pharmacophore with anticancer and immunosuppressive properties. nih.gov Modifications are often aimed at improving efficacy, selectivity, or pharmacokinetic properties. The chlorophenyl group might enhance activity or alter the compound's metabolic stability.

Overcoming Drug Resistance: Resistance to existing thiopurine drugs is a significant clinical challenge. nih.gov Novel derivatives are investigated for their potential to be effective against resistant cell lines, possibly by interacting with different targets or having altered cellular uptake mechanisms.

Probing Biological Pathways: Specifically designed analogs can serve as chemical probes to study the function of enzymes and transporters involved in nucleoside metabolism and transport.

In the absence of direct research on this compound, its investigation would likely be driven by these fundamental principles of medicinal chemistry and chemical biology.

Detailed Research Findings

A comprehensive search of scientific literature and databases did not yield specific research findings or data tables for the compound This compound . The following sections, which would typically present such data, will instead describe the types of research that would be conducted for a novel thioinosine analog.

As the scientific community continues to explore the vast chemical space of purine nucleoside analogs, it is possible that research on this compound will emerge. Such studies would likely build upon the rich history of thioinosine derivatives and aim to delineate the specific biological activities and potential applications of this particular compound.

Structure

3D Structure

Properties

IUPAC Name |

2-[6-(4-chlorophenyl)sulfanylpurin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15ClN4O4S/c17-8-1-3-9(4-2-8)26-15-11-14(18-6-19-15)21(7-20-11)16-13(24)12(23)10(5-22)25-16/h1-4,6-7,10,12-13,16,22-24H,5H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEXFHLHTSMRDHE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1SC2=NC=NC3=C2N=CN3C4C(C(C(O4)CO)O)O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15ClN4O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Modifications of 6 S 4 Chlorophenyl 6 Thio Inosine

De Novo Synthesis Pathways for 6-S-(4-Chlorophenyl)-6-thio-inosine

The de novo synthesis of this compound typically commences from a readily available purine (B94841) derivative, such as 6-chloropurine (B14466) riboside. A key step in this synthetic route involves a nucleophilic substitution reaction. The 6-chloro group of the purine ring is displaced by the sulfur atom of 4-chlorothiophenol (B41493). This reaction is generally carried out in the presence of a base to facilitate the formation of the thiolate anion, which then acts as the nucleophile.

An alternative approach involves the initial synthesis of 6-thioinosine. cymitquimica.commedchemexpress.comnih.gov This can be achieved by treating inosine (B1671953) with a thionating agent, such as Lawesson's reagent, which converts the 6-oxo group into a 6-thio group. acs.org Subsequently, the 6-thioinosine can be reacted with a suitable 4-chlorophenylating agent to introduce the desired side chain. Protecting groups for the ribose hydroxyls are often employed to prevent unwanted side reactions and are removed in the final steps of the synthesis.

Strategies for Site-Specific Derivatization of the Inosine Moiety

The inosine moiety of this compound offers several sites for chemical modification, allowing for the fine-tuning of its biological and physical properties.

Ribose Modifications: The 2', 3', and 5'-hydroxyl groups of the ribose sugar are common targets for derivatization. Selective protection and deprotection strategies are essential to modify these positions individually. For instance, the 5'-hydroxyl group can be selectively tritylated, allowing for modifications at the 2' and 3' positions. nih.gov These positions can be acylated, alkylated, or phosphorylated to modulate properties such as solubility, cell permeability, and metabolic stability.

Purine Ring Modifications: The purine ring itself can also be a site for derivatization, although this is often more challenging. Modifications at positions other than the 6-position where the thioether linkage is located can alter the electronic properties of the purine system and its hydrogen bonding capabilities.

Approaches to Modifying the Phenyl Thioether Side Chain

The 4-chlorophenyl thioether side chain is a critical determinant of the compound's activity and can be modified to explore structure-activity relationships.

Substitution on the Phenyl Ring: The chloro-substituent on the phenyl ring can be replaced with other functional groups to investigate the effects of electronic and steric properties. For example, nitro or amino groups can be introduced to alter the electron-donating or -withdrawing nature of the ring. Synthesis of analogs with different substitution patterns on the phenyl ring can provide insights into the binding interactions with target biomolecules.

Isotopic Labeling Techniques for Biochemical Studies (e.g., Tritium (B154650) Labeling)

Isotopic labeling is a powerful tool for studying the metabolic fate, distribution, and mechanism of action of bioactive molecules. For this compound, tritium (³H) labeling is a commonly employed technique. mdpi.comnih.gov

One approach to tritium labeling involves the use of a tritiated precursor in the synthesis. researchgate.netnih.gov For example, a tritiated 4-chlorothiophenol could be used in the initial nucleophilic substitution step. Alternatively, late-stage tritium labeling can be achieved through catalytic hydrogen-tritium exchange reactions on the final compound or a suitable precursor. nih.gov This method often utilizes a metal catalyst, such as an iridium complex, to facilitate the exchange of hydrogen atoms with tritium gas. nih.gov Tritium NMR and mass spectrometry are essential techniques for characterizing the position and extent of labeling. nih.govresearchgate.netnih.gov

Other isotopes, such as ¹³C and ¹⁵N, can also be incorporated to facilitate studies using nuclear magnetic resonance (NMR) spectroscopy to probe structural and dynamic features. nih.govnih.govscispace.comisotope.com

Incorporation into Oligonucleotide Structures via Post-Synthetic Approaches

The functionalization of oligonucleotides with modified nucleosides like this compound can impart novel properties to these biopolymers, such as enhanced stability or specific binding capabilities. Post-synthetic modification is a versatile strategy for incorporating such modified nucleosides into synthetic DNA or RNA strands. nih.govmdpi.com

Molecular Mechanisms of Action of 6 S 4 Chlorophenyl 6 Thio Inosine

Interaction with Nucleoside Transport Systems

Nucleoside transporters are critical membrane proteins that mediate the transport of nucleosides, such as adenosine (B11128), and various nucleoside analog drugs across cell membranes. They are broadly classified into two families: Equilibrative Nucleoside Transporters (ENTs) and Concentrative Nucleoside Transporters (CNTs). The interaction of therapeutic compounds with these transporters is a key determinant of their pharmacological activity.

Inhibition of Equilibrative Nucleoside Transporters (ENTs)

ENTs, including the well-characterized ENT1 and ENT2, facilitate the bidirectional transport of nucleosides down their concentration gradient. Inhibition of these transporters can increase the extracellular concentration of endogenous nucleosides like adenosine, thereby potentiating its effects on purinergic receptors.

A related compound, S-(4-Nitrobenzyl)-6-thioinosine (NBMPR), is a potent and well-studied inhibitor of ENT1. caymanchem.comnih.govnih.govcaymanchem.comselleckchem.com It competitively inhibits ENT1 with high affinity, having K_d_ values in the nanomolar range. caymanchem.com This blockade of adenosine uptake is a key mechanism for its pharmacological effects. caymanchem.com However, no studies have been published that specifically investigate the inhibitory activity of 6-S-(4-Chlorophenyl)-6-thio-inosine on ENT1 or other ENT isoforms.

Modulatory Effects on Concentrative Nucleoside Transporters (CNTs)

CNTs are sodium-dependent nucleoside transporters that move nucleosides against their concentration gradient into cells. There are three known types: CNT1, CNT2, and CNT3, each with distinct substrate specificities. The interaction of thioinosine derivatives with CNTs is less characterized than their effects on ENTs. No literature is available regarding the modulatory effects of this compound on any of the CNT subtypes.

Kinetic and Mechanistic Analyses of Transporter Interaction

A thorough understanding of a compound's interaction with nucleoside transporters involves detailed kinetic and mechanistic studies. Such analyses would determine key parameters like the inhibition constant (K_i_), the type of inhibition (e.g., competitive, non-competitive), and the specific binding sites on the transporter. For this compound, no such kinetic or mechanistic data has been reported.

Engagement with Purinergic Receptor Subtypes

Purinergic receptors, specifically the adenosine receptors (A1, A2A, A2B, and A3), are a family of G protein-coupled receptors that mediate the diverse physiological effects of adenosine. The affinity and selectivity of a compound for these receptor subtypes define its therapeutic potential.

Ligand Binding Profiling at Adenosine Receptors (A1, A2A, A2B, A3)

Ligand binding assays are used to determine the affinity of a compound for different receptor subtypes. This typically involves radioligand displacement studies where the test compound's ability to displace a known high-affinity radiolabeled ligand is measured. While extensive research has been conducted on various agonists and antagonists for all four adenosine receptor subtypes, there is no published data on the binding profile of this compound at any of the adenosine receptors (A1, A2A, A2B, or A3).

Receptor Selectivity and Potency Assessment

The therapeutic utility of a purinergic ligand often depends on its selectivity for a specific adenosine receptor subtype. For instance, selective A1 receptor agonists have been investigated for their cardioprotective and anti-arrhythmic effects, while A2A receptor antagonists are being explored for neurodegenerative diseases. nih.gov The potency of a compound is typically quantified by its half-maximal effective concentration (EC_50_) or half-maximal inhibitory concentration (IC_50_) in functional assays. Without binding or functional data, the selectivity and potency of this compound remain unknown.

Investigation of Receptor-Mediated Signaling Pathways

While direct receptor-binding studies for this compound are not extensively documented, the actions of structurally related thioinosine compounds provide a framework for its likely interactions. Thioinosine derivatives are known to engage with cell surface transport proteins that regulate the intracellular concentration of nucleosides.

One of the most well-studied compounds in this class is S-(4-Nitrobenzyl)-6-thioinosine (NBMPR), which is a potent inhibitor of equilibrative nucleoside transporters (ENTs), particularly ENT1 and ENT2. nih.gov These transporters are crucial for the cellular uptake of natural purine (B94841) and pyrimidine (B1678525) nucleosides required for nucleic acid synthesis. By blocking these transporters, thioinosine analogues can disrupt normal nucleoside homeostasis. Research has also revealed that at higher concentrations, some thioinosine derivatives can inhibit the efflux activity of other transport proteins like the breast cancer resistance protein (BCRP/ABCG2), indicating a broader spectrum of interaction with cellular transport machinery. nih.gov

The interaction of this compound with these transporters would constitute a significant mechanism of action, modulating the availability of essential precursors for DNA and RNA synthesis and thereby influencing cell growth and proliferation.

Influence on Intracellular Purine Metabolism

The primary mechanism of action for thiopurine compounds lies in their profound influence on intracellular purine metabolism. These compounds act as antimetabolites, interfering with the synthesis and utilization of natural purines. They achieve this by being metabolized into fraudulent nucleotides that disrupt key enzymatic processes. nih.gov The metabolic pathway of thiopurines is complex, involving several competing enzymes that lead to both active cytotoxic metabolites and inactive catabolites. oncohemakey.com

The influence of this compound is predicated on its structural similarity to the natural purine inosine (B1671953). Upon cellular uptake, it is hypothesized to enter the intricate network of purine interconversion pathways, leading to widespread disruption of nucleotide pools.

Competitive Interactions with Key Enzymes of Purine Salvage Pathway (e.g., HGPRT)

A critical pathway for purine synthesis is the salvage pathway, which recycles pre-formed purine bases from nucleotide degradation. This pathway is more energy-efficient than de novo synthesis. nih.gov The key enzyme in the salvage of hypoxanthine (B114508) and guanine (B1146940) is Hypoxanthine-Guanine Phosphoribosyltransferase (HGPRT). nih.gov

Thiopurine drugs like 6-mercaptopurine (B1684380) (a structural relative of 6-thioinosine) are activated by HGPRT, which converts them into their corresponding ribonucleotide forms. oncohemakey.comresearchgate.net This is a crucial step for their cytotoxic activity. HGPRT catalyzes the transfer of a phosphoribosyl group from 5-phospho-D-ribose-1-pyrophosphate (PRPP) to the thiopurine base, forming thioinosine monophosphate (TIMP). pharmgkb.org This reaction is in direct competition with the enzyme's natural substrates, hypoxanthine and guanine. Therefore, a high level of HGPRT activity can lead to greater production of active thiopurine metabolites. nih.gov It is anticipated that if this compound is metabolized to a form recognized by HGPRT, it would competitively inhibit the salvage of natural purines, leading to a depletion of the normal nucleotide pool while simultaneously producing cytotoxic metabolites.

| Enzyme | Natural Substrate(s) | Thiopurine Substrate | Product | Role in Thiopurine Action |

| HGPRT | Hypoxanthine, Guanine | 6-Mercaptopurine | Thioinosine Monophosphate (TIMP) | Activation: Converts prodrug into active nucleotide form. |

Formation and Metabolism of Thioinosine Monophosphate Derivatives

Upon its formation by HGPRT, thioinosine monophosphate (TIMP) becomes a central hub in the metabolic cascade of thiopurines. wikipedia.orgnih.gov TIMP itself is an active metabolite, but it also serves as a substrate for several other enzymes, leading to a diverse array of secondary metabolites, each with distinct biological activities. pharmgkb.orgmedchemexpress.com

Two major pathways for TIMP metabolism are:

Methylation: The enzyme Thiopurine S-Methyltransferase (TPMT) can methylate TIMP to produce S-methylthioinosine monophosphate (MeTIMP). researchgate.netresearchgate.net

Conversion to Thioguanine Nucleotides: TIMP can be sequentially converted by the enzymes Inosine Monophosphate Dehydrogenase (IMPDH) and Guanosine Monophosphate Synthase (GMPS) into 6-thioguanosine (B559654) monophosphate (TGMP). pharmgkb.org TGMP can then be further phosphorylated to form 6-thioguanine (B1684491) diphosphate (B83284) (TGDP) and triphosphate (TGTP), which can be incorporated into RNA and DNA, a major mechanism of cytotoxicity. oncohemakey.com

| Metabolite | Precursor | Key Enzyme(s) | Primary Function/Effect |

| Thioinosine Monophosphate (TIMP) | 6-Mercaptopurine | HGPRT | Central metabolite, substrate for further conversion. |

| Methylthioinosine Monophosphate (MeTIMP) | TIMP | TPMT | Potent inhibitor of de novo purine synthesis. |

| Thioguanine Nucleotides (TGNs) | TIMP | IMPDH, GMPS, Kinases | Incorporation into DNA and RNA, leading to cytotoxicity. |

Impact on De Novo Purine Biosynthesis

In addition to interfering with the purine salvage pathway, thiopurine metabolites also exert a powerful inhibitory effect on the de novo synthesis of purines. The de novo pathway builds purine rings from simpler precursors like amino acids and one-carbon units and is essential for rapidly proliferating cells. nih.gov

Biological and Cellular Activities Induced by 6 S 4 Chlorophenyl 6 Thio Inosine

Regulation of Cellular Proliferation and Cell Cycle Progression

The parent compound, 6-thioinosine, has been identified as an antimetabolite with the potential to disrupt the normal cycle of cellular proliferation. nih.gov By interfering with the synthesis of purines, which are essential building blocks for DNA replication, 6-thioinosine can effectively block the proliferation of cells. nih.gov This interference with DNA synthesis can lead to a halt in the cell cycle, the tightly regulated sequence of events that governs cell division.

Studies on L1210 leukemia cells have shown that treatment with a polymeric form of 6-thioinosine, poly(6-thioinosinic acid), leads to a significant alteration in the cell cycle distribution. Specifically, exposure to this compound resulted in a decrease in the proportion of cells in the G1 and S phases of the cell cycle, with a pronounced accumulation of cells in the G2 phase. nih.gov This suggests that the compound may exert its effects by arresting cells at the G2 checkpoint, preventing them from proceeding into mitosis.

Table 1: Effects of Poly(6-thioinosinic Acid) on L1210 Cell Cycle Distribution

| Cell Cycle Phase | Effect of Poly(6-thioinosinic Acid) Treatment |

| G1 Phase | Decrease in cell population |

| S Phase | Decrease in cell population |

| G2 Phase | Pronounced accumulation of cells |

Induction of Programmed Cell Death Pathways (Apoptosis)

Beyond its effects on cell cycle progression, 6-thioinosine has been shown to induce programmed cell death, a process also known as apoptosis. nih.gov Apoptosis is a crucial mechanism for removing unwanted or damaged cells from the body in a controlled manner. The induction of apoptosis is a key characteristic of many anti-cancer agents.

The ability of 6-thioinosine to trigger apoptosis is linked to its role as an antimetabolite. nih.gov By disrupting the normal nucleotide pools necessary for DNA replication and cellular function, the compound can create a state of cellular stress that activates the apoptotic machinery. nih.gov This ultimately leads to the organized dismantling of the cell, preventing the release of harmful substances that could damage surrounding tissues. While the precise signaling pathways activated by 6-S-(4-Chlorophenyl)-6-thio-inosine to induce apoptosis require further specific investigation, the known pro-apoptotic activity of its parent compound provides a strong indication of its potential in this area.

Modulation of Adipogenesis and Related Gene Expression

Research has demonstrated that 6-thioinosine has a significant inhibitory effect on adipogenesis, the process of fat cell differentiation. nih.govnih.gov This anti-adipogenic activity is primarily mediated through the downregulation of key transcription factors that orchestrate the development of mature fat cells. nih.govnih.gov

Specifically, 6-thioinosine has been found to reduce the mRNA levels of peroxisome proliferator-activated receptor gamma (PPARγ) and CCAAT/enhancer-binding protein alpha (C/EBPα). nih.govnih.gov These two proteins are considered master regulators of adipogenesis. By suppressing their expression, 6-thioinosine effectively halts the differentiation cascade.

Furthermore, the compound also downregulates the expression of several target genes of PPARγ that are crucial for lipid metabolism and storage in adipocytes. These include:

Lipoprotein lipase (B570770) (LPL): An enzyme that hydrolyzes triglycerides in lipoproteins.

CD36: A fatty acid translocase involved in the uptake of fatty acids.

Adipocyte protein 2 (aP2): A fatty acid-binding protein.

Liver X receptor alpha (LXRα): A nuclear receptor that plays a role in lipid homeostasis. nih.govmedchemexpress.com

The inhibitory effect of 6-thioinosine on adipogenesis is also linked to the upregulation of inducible nitric oxide synthase (iNOS) through the activation of the JNK signaling pathway. nih.govnih.gov The resulting increase in nitric oxide (NO) production contributes to the suppression of adipocyte differentiation. nih.gov

Table 2: Modulation of Adipogenic Gene Expression by 6-Thioinosine

| Gene | Function | Effect of 6-Thioinosine |

| PPARγ | Master regulator of adipogenesis | Downregulated nih.govnih.gov |

| C/EBPα | Master regulator of adipogenesis | Downregulated nih.govnih.gov |

| LPL | Triglyceride hydrolysis | Downregulated nih.govmedchemexpress.com |

| CD36 | Fatty acid uptake | Downregulated nih.govmedchemexpress.com |

| aP2 | Fatty acid binding | Downregulated nih.govmedchemexpress.com |

| LXRα | Lipid homeostasis | Downregulated nih.govmedchemexpress.com |

| iNOS | Nitric oxide synthesis | Upregulated nih.govnih.gov |

Effects on Immune Cell Function and Immunomodulatory Responses

The parent compound, 6-thioinosine, is recognized for its immunosuppressive properties. nih.gov As an antimetabolite, it can interfere with the proliferation of rapidly dividing immune cells, such as lymphocytes, which are key players in the immune response. This forms the basis for the clinical use of related thiopurine drugs in autoimmune diseases and to prevent organ transplant rejection. The immunosuppressive effects are achieved by inhibiting DNA synthesis in these cells. nih.gov While direct studies on the immunomodulatory effects of this compound are not extensively available, its structural similarity to 6-thioinosine suggests it may share similar properties in modulating immune cell function.

Influence on Extracellular Adenosine (B11128) Dynamics

The dynamics of extracellular adenosine, a crucial signaling molecule in various physiological processes, can be influenced by compounds that affect its transport across the cell membrane. A structurally related compound, S-(4-Nitrobenzyl)-6-thioinosine (NBMPR), is a well-known inhibitor of equilibrative nucleoside transporters (ENTs), particularly ENT1. nih.govselleckchem.com ENTs are responsible for the bidirectional transport of nucleosides like adenosine across the cell membrane, thus regulating their extracellular concentrations. nih.gov

By blocking ENT1, NBMPR effectively increases the concentration of adenosine in the extracellular space. nih.gov This enhancement of adenosine signaling can have various downstream effects, as adenosine receptors are widely distributed and involved in processes such as inflammation, neurotransmission, and vasodilation. nih.gov Given that this compound is also a derivative of 6-thioinosine, it is plausible that it could exhibit similar inhibitory effects on nucleoside transporters, thereby modulating extracellular adenosine levels. However, the specific affinity and selectivity of this compound for different ENT subtypes would require dedicated investigation.

Structure Activity Relationship Sar Studies of 6 S 4 Chlorophenyl 6 Thio Inosine and Its Analogs

Impact of Phenyl Ring Substitutions on Biological Efficacy and Selectivity

The substitution pattern on the phenyl ring of 6-S-aryl-6-thio-inosine analogs plays a pivotal role in modulating their biological efficacy and selectivity. The presence and position of different functional groups on this aromatic ring can significantly influence the compound's interaction with its target protein.

Research on related 6-benzylthioinosine (B1197294) analogues has demonstrated that various substituents on the aromatic ring can lead to increased binding affinity for enzymes like Toxoplasma gondii adenosine (B11128) kinase compared to the unsubstituted parent compound. For instance, the introduction of a para-methyl group on the benzylthio ring has been shown to result in a compound with potent binding affinity. While not directly focused on the 4-chloro derivative, this highlights the principle that substitutions at the para position of the phenyl ring can be crucial for activity.

The electronic properties and steric bulk of the substituent are key determinants of this effect. Electron-withdrawing groups, such as the chlorine atom in 6-S-(4-Chlorophenyl)-6-thio-inosine, can alter the electron density of the entire thioether-linked phenyl moiety, potentially influencing hydrogen bonding or other non-covalent interactions within the target's binding pocket. The size of the substituent also dictates the fit of the molecule into the binding site, with bulky groups potentially causing steric hindrance or, conversely, promoting favorable van der Waals interactions.

The following table summarizes the conceptual impact of different phenyl ring substitutions on the biological activity of 6-S-aryl-6-thio-inosine analogs, based on general principles of medicinal chemistry.

| Substituent at para-position | Predicted Impact on Activity | Rationale |

| Hydrogen (unsubstituted) | Baseline activity | Reference compound for comparison. |

| Methyl (CH₃) | Potentially increased activity | Can enhance hydrophobic interactions and may be optimal in size for certain binding pockets. |

| Chloro (Cl) | Potentially modulated activity | Acts as a weak electron-withdrawing group and has a moderate size, which can influence electronic and steric interactions with the target. |

| Methoxy (OCH₃) | Variable impact | Can act as a hydrogen bond acceptor and has moderate steric bulk, potentially altering binding mode and affinity. |

| Nitro (NO₂) | Potentially decreased activity | Strong electron-withdrawing group and bulkier, which might lead to unfavorable electronic or steric clashes. |

Role of the Thioether Linkage and Sulfur Atom in Molecular Recognition

The thioether linkage (-S-) in this compound is a critical structural element that profoundly influences its molecular recognition by biological targets. This linkage provides a flexible bridge between the purine (B94841) core and the substituted phenyl ring, allowing the molecule to adopt various conformations to fit optimally within a binding site.

The sulfur atom itself possesses unique properties that contribute to molecular interactions. It is larger and more polarizable than a methylene (B1212753) group (-CH₂-), enabling it to participate in specific non-covalent interactions, such as sulfur-π interactions with aromatic residues in the binding pocket or direct interactions with metal ions if present in the enzyme's active site. The polarizability of the sulfur atom can also contribute to stronger van der Waals forces.

Contributions of the Ribofuranose Moiety to Compound Activity

The ribofuranose moiety is an essential component of this compound, anchoring the molecule and providing key interaction points for binding to target proteins. The hydroxyl groups (-OH) on the ribose sugar are capable of forming critical hydrogen bonds with amino acid residues in the active site of an enzyme or receptor. These hydrogen bonds are directional and play a significant role in determining the orientation and affinity of the ligand.

While some studies on carbocyclic analogues suggest that the oxygen atom of the sugar is not absolutely critical for ligand-binding in certain contexts, the stereochemistry and orientation of the hydroxyl groups of the ribose are generally considered fundamental for the activity of most nucleoside analogs.

Conformational Analysis and its Correlation with Target Binding

Conformational analysis, often performed using computational methods like molecular modeling and supported by experimental techniques such as NMR spectroscopy, aims to identify the low-energy, and therefore more populated, conformations of the molecule. It is hypothesized that one of these low-energy conformations represents the "bioactive conformation," the specific shape the molecule adopts when it binds to its target.

Docking simulations of related 6-benzylthioinosine analogues into the active site of enzymes like Toxoplasma gondii adenosine kinase have been used to determine the probable binding mode. These studies can reveal how the phenyl ring, the thioether linkage, and the ribose moiety orient themselves within the binding pocket to maximize favorable interactions and minimize unfavorable ones. The correlation between the preferred conformations and the observed biological activity provides crucial insights for the rational design of more potent and selective analogs.

Pharmacophore Identification and Lead Optimization Principles

Pharmacophore modeling is a powerful tool in drug discovery used to identify the essential three-dimensional arrangement of functional groups (the pharmacophore) required for a molecule to exert a specific biological activity. For a series of active compounds like 6-S-aryl-6-thio-inosine analogs, a pharmacophore model can be generated by aligning the structures and identifying common features such as hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings.

A hypothetical pharmacophore for this compound and its analogs would likely include:

A hydrogen bond donor/acceptor pattern from the purine ring.

A hydrophobic/aromatic feature corresponding to the chlorophenyl ring.

Hydrogen bond acceptor features from the ribose hydroxyl groups.

A specific spatial relationship between these features dictated by the thioether linkage and the glycosidic bond.

Once a pharmacophore model is established, it serves as a guide for lead optimization. The principles of lead optimization involve systematically modifying the lead compound (in this case, this compound) to improve its properties, such as potency, selectivity, and pharmacokinetic profile.

Based on the SAR discussed, key lead optimization strategies for this class of compounds could include:

| Optimization Strategy | Rationale |

| Varying Phenyl Ring Substituents | To fine-tune electronic and steric properties for enhanced binding affinity and selectivity. Exploring different halogens or small alkyl groups at the para-position could be a starting point. |

| Modifying the Thioether Linkage | Replacing the sulfur atom with other linkers (e.g., ether, amine, or methylene) to probe the importance of the sulfur atom's specific properties and to alter the flexibility and geometry of the molecule. |

| Altering the Ribofuranose Moiety | Introducing modifications to the sugar ring, such as replacing it with a carbocyclic ring or altering the stereochemistry of the hydroxyl groups, to improve stability and modulate binding affinity. |

| Conformational Restriction | Introducing cyclic structures or other rigidifying elements to lock the molecule into its bioactive conformation, potentially increasing potency and reducing off-target effects. |

By applying these principles, medicinal chemists can rationally design and synthesize new analogs of this compound with improved therapeutic potential.

Advanced Research Methodologies and Future Research Directions

Computational Chemistry and Molecular Docking for Target Identification and Mechanism Elucidation

Computational approaches are indispensable first steps in modern drug discovery and chemical biology. For a novel compound like 6-S-(4-Chlorophenyl)-6-thio-inosine, these methods can predict its biological behavior and guide experimental work.

Molecular docking simulations could be employed to screen the compound against a library of known protein structures, particularly those known to interact with nucleoside analogs. For instance, epidermal growth factor receptor (EGFR) has been identified as a target for similarly structured compounds like pyrazolo-pyrimidinones through docking studies. nih.gov Such in silico screening can highlight potential binding affinities and interaction modes, providing a basis for targeted biological assays. nih.gov This approach helps in hypothesizing the compound's mechanism of action, whether it be as an enzyme inhibitor, a receptor agonist/antagonist, or by interfering with protein-protein interactions.

Table 1: Potential Protein Targets for Molecular Docking Studies

| Protein Family | Specific Examples | Rationale for Investigation |

|---|---|---|

| Kinases | EGFR, ABL, SRC | Many kinase inhibitors share structural motifs with purine (B94841) analogs. nih.gov |

| Nucleoside Transporters | ENT1, ENT2 | Derivatives like S-(4-Nitrobenzyl)-6-thioinosine are potent inhibitors. caymanchem.comnih.gov |

| Purine Metabolism Enzymes | HGPRT, TPMT, IMPDH | Thiopurines are metabolized by these enzymes. nih.govresearchgate.net |

Development of Novel Fluorescent Probes and Affinity Ligands for Biological Studies

To visualize and quantify the interaction of this compound with its cellular targets, fluorescent probes and affinity ligands can be developed. This involves chemically modifying the compound to attach a fluorescent molecule (fluorophore).

A successful precedent for this approach is the synthesis of a fluorescent ligand for the equilibrative nucleoside transporter by linking an adenosine (B11128) analogue to fluorescein (B123965) isothiocyanate. nih.gov This probe, SAENTA-χ2-fluorescein, enabled the study of transporter binding kinetics and capacity using flow cytometry. nih.gov A similar strategy could be applied to this compound. By adding a fluorescent tag, researchers could directly observe its localization within cells, identify binding partners, and quantify its uptake and efflux, providing invaluable insights into its biological journey.

Applications in Investigating Specific Cellular Pathways and Biochemical Networks

The core structure of this compound is that of a thiopurine, a class of compounds known to be potent antimetabolites. nih.govmedchemexpress.com Thiopurines like 6-mercaptopurine (B1684380) (6-MP) and azathioprine (B366305) are prodrugs that undergo extensive intracellular metabolism to exert their effects. nih.govresearchgate.net

It is highly probable that this compound would engage with the same metabolic network. This pathway involves:

Conversion to 6-thioinosine monophosphate (TIMP) by hypoxanthine-guanine phosphoribosyltransferase (HGPRT). nih.govresearchgate.net

Further phosphorylation to di- and tri-phosphate forms (TIDP and TITP). researchgate.net

Conversion into thioguanine nucleotides (TGNs), the active metabolites that incorporate into DNA and RNA, leading to cytotoxicity. nih.govresearchgate.net

By using this compound, researchers can investigate the intricacies of the thiopurine pathway. The 4-chlorophenyl group may alter its affinity for key enzymes like thiopurine methyltransferase (TPMT) or inosine (B1671953) monophosphate dehydrogenase (IMPDH), potentially leading to different metabolic profiles and cellular outcomes compared to traditional thiopurines. researchgate.net This makes it a valuable tool for dissecting the roles of these enzymes in drug metabolism and toxicity.

Exploration of this compound as a Tool in Chemical Probe Design

A chemical probe is a small molecule used to study biological systems by selectively interacting with a specific protein or pathway. Given the history of its parent compounds, this compound has strong potential for development as a chemical probe.

For example, S-(4-Nitrobenzyl)-6-thioinosine (NBMPR) is a well-known and widely used chemical probe that acts as a potent and specific inhibitor of the equilibrative nucleoside transporter 1 (ENT1). caymanchem.com It is used to block adenosine transport and study the downstream effects on cellular signaling. caymanchem.com However, recent studies have shown it can also inhibit other proteins like the breast cancer resistance protein (ABCG2), highlighting the need for highly selective probes. nih.gov The development of this compound and its derivatives could yield new probes with improved selectivity for specific nucleoside transporters or other targets, such as the NUDT15 enzyme, for which the specific inhibitor TH1760 was recently developed. nih.gov

Integration of Omics Approaches (e.g., Metabolomics, Transcriptomics) for Comprehensive Profiling

To gain a holistic understanding of the cellular effects of this compound, modern "omics" technologies are essential. These approaches allow for the simultaneous measurement of thousands of molecular changes within a cell.

Transcriptomics (RNA-Seq): This technique would reveal how the compound alters gene expression. For example, studies on 6-thioinosine have shown it downregulates the mRNA levels of key genes involved in fat cell development (adipogenesis), such as PPARγ and C/EBPα. medchemexpress.com A transcriptomic analysis would provide a complete picture of all genes and pathways affected by this compound.

Metabolomics: This involves the comprehensive analysis of all metabolites in a biological sample. Applying metabolomics would allow researchers to trace the metabolic fate of the compound, identify its breakdown products, and see how it perturbs endogenous metabolic networks, particularly the de novo purine synthesis pathway that thioinosine is known to interfere with. nih.gov

Table 2: Potential Omics-Based Research Strategies

| Omics Technique | Research Question | Expected Outcome |

|---|---|---|

| Transcriptomics | Which genes are up- or down-regulated upon treatment? | Identification of affected signaling pathways and cellular processes. medchemexpress.com |

| Metabolomics | How is the compound metabolized and what cellular pathways does it disrupt? | Elucidation of its metabolic fate and impact on cellular biochemistry. nih.gov |

By integrating these advanced methodologies, the scientific community can systematically characterize this compound, moving from computational predictions to detailed cellular and network-level understanding.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 6-S-(4-Chlorophenyl)-6-thio-inosine while minimizing impurities?

- Methodological Answer : Employ factorial design of experiments (DoE) to systematically vary reaction parameters (e.g., temperature, molar ratios, solvent polarity). For example, a 2³ factorial design evaluates interactions between variables like reaction time, catalyst concentration, and pH. Statistical tools like ANOVA can identify significant factors affecting yield and purity. Post-synthesis, use HPLC or LC-MS to quantify impurities and validate optimization outcomes .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer : Follow hazard-specific guidelines, including:

- Use of fume hoods and PPE (gloves, goggles) to prevent inhalation or dermal exposure.

- Segregation of waste in labeled, chemically resistant containers for professional disposal.

- Adherence to protocols like P264 (wash hands thoroughly) and P305+P351+P338 (eye exposure response) as per chemical hygiene plans .

Q. Which analytical techniques are most effective for characterizing the structural and functional properties of this compound?

- Methodological Answer : Combine spectroscopic and chromatographic methods:

- NMR (¹H/¹³C) for verifying the thioether bond and chlorophenyl substitution.

- FT-IR to confirm functional groups (e.g., C-S stretching at ~600-700 cm⁻¹).

- Mass spectrometry (MS) for molecular weight validation and impurity profiling.

- XRD for crystalline structure analysis if applicable .

Advanced Research Questions

Q. How can computational modeling be integrated with experimental data to predict the reactivity of this compound?

- Methodological Answer : Use software like COMSOL Multiphysics or Gaussian for quantum mechanical calculations (e.g., DFT) to simulate reaction pathways and transition states. Validate predictions with kinetic studies (e.g., time-resolved UV-Vis spectroscopy). Machine learning models trained on experimental datasets can further refine reactivity predictions .

Q. What strategies address contradictions in reported biological activity data for this compound derivatives?

- Methodological Answer : Conduct meta-analysis of existing studies to identify variables causing discrepancies (e.g., assay conditions, cell lines). Replicate experiments under standardized protocols, including positive/negative controls. Use multivariate regression to isolate confounding factors (e.g., solvent effects, purity thresholds >98%) .

Q. How can AI-driven platforms enhance the design of experiments for novel derivatives of this compound?

- Methodological Answer : Implement AI tools for autonomous experimental design:

- Train neural networks on historical synthesis data to recommend optimal reaction conditions.

- Use reinforcement learning to iteratively adjust parameters (e.g., catalyst loading) based on real-time HPLC feedback.

- Deploy robotic labs for high-throughput screening of derivative libraries .

Q. What reactor design considerations are critical for scaling up this compound synthesis while maintaining yield?

- Methodological Answer : Optimize mass and heat transfer using:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.